

Application Notes and Protocols for Assessing PI5P4Ky Activity Using NIH-12848

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Compound of Interest

Compound Name: NIH-12848

Cat. No.: B15602138

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the activity of Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Ky) using the selective inhibitor **NIH-12848**.

Introduction to PI5P4Ky and NIH-12848

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).^[1] This product is a crucial precursor for important second messengers like inositol-1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The PI5P4K family consists of three isoforms: α , β , and γ . While all three are ubiquitously expressed, they exhibit tissue-specific expression patterns and can form heterodimers, which regulates their kinase activity and localization.^[1]

PI5P4Ky, in particular, has been shown to possess minimal kinase activity compared to the α and β isoforms, suggesting it may have more prominent scaffolding functions.^[1] It has been implicated in several critical signaling pathways, including the negative regulation of mTORC1 activity under starvation conditions and the positive regulation of the Notch pathway by promoting receptor recycling.^{[1][2]} Dysregulation of PI5P4Ky has been linked to cancer and neurodegenerative diseases like Huntington's disease, making it a potential therapeutic target.^[1]

NIH-12848 is a selective, allosteric inhibitor of PI5P4Ky.^{[3][4]} It does not bind to the ATP-binding pocket but rather to the putative PI5P substrate-binding site.^[3] This specificity makes

NIH-12848 a valuable tool for elucidating the cellular functions of PI5P4Ky.

Quantitative Data Summary

The following table summarizes the inhibitory activity of **NIH-12848** against PI5P4K isoforms.

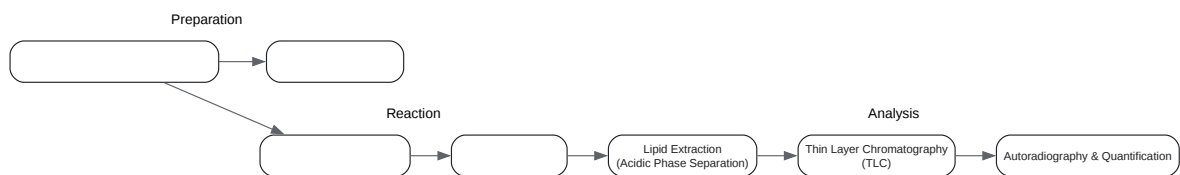
Compound	Target	Assay Type	IC ₅₀ (μM)	Notes	Reference
NIH-12848	PI5P4Ky	Radiometric	~1	Tested with a high-activity mutant (PI5P4Ky+)	[3]
NIH-12848	PI5P4Ky	Kinome Profiling	2-3	Initial screen against a panel of 460 kinases	[3]
NIH-12848	PI5P4Kα	Radiometric	>100	No inhibition observed at concentrations up to 100 μM	[3]
NIH-12848	PI5P4Kβ	Radiometric	>100	A slight stimulation was observed at 100 μM	[3]

Experimental Protocols

Biochemical Assay: In Vitro Radiometric Lipid Kinase Assay

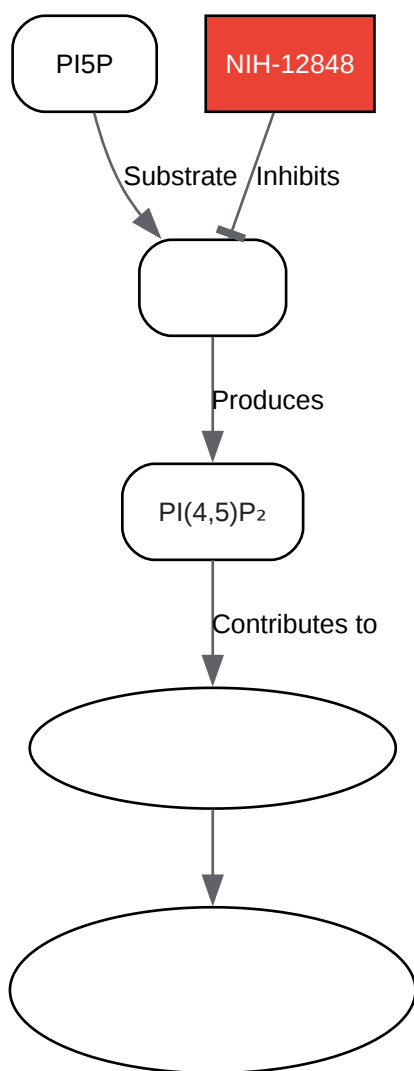
This protocol describes a classic method to measure the kinase activity of PI5P4Ky by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate PI5P.

Workflow Diagram:





Proposed PI5P4Ky Role in Epithelial Polarity



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References

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- 2. PI5P4Ky functions in DTX1-mediated Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Ky) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
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